4-Ethyl-2,2-dimethylheptane
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Overview
Description
4-Ethyl-2,2-dimethylheptane is a branched hydrocarbon with the molecular formula C₁₁H₂₄. It is a member of the alkane family, which consists of saturated hydrocarbons with single bonds between carbon atoms. This compound is characterized by its unique structure, which includes an ethyl group and two methyl groups attached to a heptane backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,2-dimethylheptane typically involves the alkylation of a heptane derivative. One common method is the Friedel-Crafts alkylation, where heptane is reacted with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification processes. The use of zeolite catalysts in the cracking process helps in achieving high selectivity towards the desired branched hydrocarbons .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,2-dimethylheptane primarily undergoes reactions typical of alkanes, such as:
Combustion: Complete combustion in the presence of excess oxygen produces carbon dioxide and water.
Halogenation: Reaction with halogens like chlorine or bromine under UV light leads to the formation of haloalkanes.
Cracking: Thermal or catalytic cracking can break down the compound into smaller hydrocarbons.
Common Reagents and Conditions
Halogenation: Chlorine or bromine, UV light.
Combustion: Excess oxygen, high temperature.
Cracking: High temperature, zeolite catalysts.
Major Products Formed
Combustion: Carbon dioxide and water.
Halogenation: Various haloalkanes depending on the halogen used.
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
4-Ethyl-2,2-dimethylheptane is used in various scientific research applications, including:
Chemistry: As a model compound for studying the behavior of branched alkanes in different chemical reactions.
Biology: Investigating the metabolic pathways of branched hydrocarbons in microorganisms.
Medicine: Exploring its potential as a hydrophobic moiety in drug design.
Industry: Used as a reference compound in the calibration of analytical instruments such as gas chromatographs.
Mechanism of Action
As a hydrocarbon, 4-Ethyl-2,2-dimethylheptane does not have specific biological targets or pathways. Its effects are primarily physical, such as providing hydrophobic interactions in chemical and biological systems. In combustion reactions, it undergoes oxidation to produce energy, carbon dioxide, and water .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentane: Another branched alkane with similar physical properties but a different structure.
3-Ethyl-2,2-dimethylpentane: Similar in structure but with different branching positions.
2,2-Dimethylhexane: A shorter chain alkane with similar branching.
Uniqueness
4-Ethyl-2,2-dimethylheptane is unique due to its specific branching pattern, which affects its physical and chemical properties, such as boiling point, melting point, and reactivity. Its structure provides a distinct set of interactions in chemical reactions compared to other branched alkanes .
Properties
CAS No. |
62016-46-0 |
---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
4-ethyl-2,2-dimethylheptane |
InChI |
InChI=1S/C11H24/c1-6-8-10(7-2)9-11(3,4)5/h10H,6-9H2,1-5H3 |
InChI Key |
BJOUMNMMNSZESV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)CC(C)(C)C |
Origin of Product |
United States |
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